molecular formula C14H10FN3O2 B3389314 1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 926193-95-5

1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No. B3389314
CAS RN: 926193-95-5
M. Wt: 271.25 g/mol
InChI Key: XYFFKYCMFYEPFD-UHFFFAOYSA-N
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Description

“1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” is a chemical compound that belongs to the class of pyrazolopyridines . It is a heterocyclic compound that presents two possible tautomeric forms: the 1H- and 2H-isomers . The compound has a molecular weight of 217.20 .


Synthesis Analysis

The synthesis of pyrazolopyridines, including “1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid”, has been a subject of research for over a century . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of “1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” is composed of a pyrazole and a pyridine ring . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” include its white to off-white color and powder form . It has an assay (acidimetric) of ≥ 97.0%, water (K. F.) of ≤ 1.0%, and a melting range of ≥ 210 °C to ≤ 215 °C .

Scientific Research Applications

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, which include the compound , have been extensively studied for their biomedical applications . They have been found to have diverse substituents present at positions N1, C3, C4, C5, and C6 . These compounds have been synthesized from both a preformed pyrazole or pyridine .

Antitumor Activity

Substituted pyrazolines, which include the compound , have shown potential as antitumor agents . This makes them of interest in pharmaceutical research .

Antibacterial Activity

These compounds have also demonstrated antibacterial properties , making them useful in the development of new antibiotics .

Antifungal Activity

In addition to their antibacterial properties, substituted pyrazolines have also shown antifungal activity . This suggests potential applications in the treatment of fungal infections .

Antiviral Activity

Pyridine derivatives, which include the compound , have been found to have structural similarity with DNA bases such as adenine and guanine . This key factor explains their effectiveness as antiviral agents .

Anticancer Activity

The structural similarity of many drugs, especially antiviral and anticancer ones, with DNA bases such as adenine and guanine is a key factor to explain their effectiveness . This suggests that the compound could have potential applications in cancer treatment .

Antiparasitic Activity

Substituted pyrazolines have also shown antiparasitic activity , suggesting potential applications in the treatment of parasitic infections .

Anti-Tubercular Activity

These compounds have also demonstrated anti-tubercular properties , making them potentially useful in the treatment of tuberculosis .

Future Directions

The future directions for “1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” could involve further exploration of its synthesis methods, potential applications, and biological activities. Given its potential as an inhibitor of the NAMPT enzyme , it could be further studied for its potential in medical applications.

properties

IUPAC Name

1-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2/c1-8-12-6-9(14(19)20)7-16-13(12)18(17-8)11-4-2-10(15)3-5-11/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFFKYCMFYEPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)C(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Reactant of Route 2
1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Reactant of Route 3
1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Reactant of Route 4
1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Reactant of Route 5
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1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Reactant of Route 6
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1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

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